molecular formula C25H24N2O5S B11933143 Parp1-IN-5

Parp1-IN-5

Cat. No.: B11933143
M. Wt: 464.5 g/mol
InChI Key: RNPMZVGNPDWZAV-UHFFFAOYSA-N
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Description

Parp1-IN-5 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in various cellular processes, including DNA repair, transcription regulation, and cell death. PARP1 inhibitors have gained significant attention in cancer therapy due to their ability to induce synthetic lethality in cancer cells with defective DNA repair mechanisms, particularly those with BRCA1 or BRCA2 mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Parp1-IN-5 involves multiple steps, starting with the preparation of key intermediates. One method involves dissolving 4-hydroxy-3-nitropyridine-5-carboxylic acid in toluene, followed by the addition of thionyl chloride and heating to 80°C for 2 hours. The reaction mixture is then heated to 100°C overnight. After cooling, methanol is added dropwise, and the reaction is carried out at room temperature for 5 hours. The product is then extracted and purified to obtain 6-chloro-5-nitronicotinic acid methyl ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Parp1-IN-5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.

Scientific Research Applications

Parp1-IN-5 has a wide range of scientific research applications, including:

Mechanism of Action

Parp1-IN-5 exerts its effects by selectively inhibiting the activity of PARP1. PARP1 is activated by binding to DNA single-strand and double-strand breaks, facilitating the recruitment of other repair proteins to promote DNA repair. By inhibiting PARP1, this compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately cell death in cancer cells with defective DNA repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Parp1-IN-5 is unique due to its high selectivity for PARP1 over other PARP family members, which reduces off-target effects and enhances its therapeutic potential. Its ability to induce synthetic lethality in BRCA1/2-mutated cancers makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C25H24N2O5S

Molecular Weight

464.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]chromen-4-one

InChI

InChI=1S/C25H24N2O5S/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18/h1-6,11-13,28-30H,7-10,14-15H2

InChI Key

RNPMZVGNPDWZAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O

Origin of Product

United States

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